molecular formula C19H21ClN2O2 B5877912 N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide

N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide

Katalognummer B5877912
Molekulargewicht: 344.8 g/mol
InChI-Schlüssel: XEPFKERKHWNVBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell survival, and proliferation.

Wirkmechanismus

N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. In the absence of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes. N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 inhibits the phosphorylation of IκBα by IKK, thereby preventing its degradation and subsequent activation of NF-κB.
Biochemical and Physiological Effects
N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, cell survival, and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 is a potent inhibitor of NF-κB activation and has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have advantages in lab experiments, including its ability to inhibit the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. However, there are also limitations to the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in lab experiments, including its potential cytotoxicity and off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082. One potential direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the investigation of the potential therapeutic applications of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in various diseases, including cancer, inflammatory disorders, and infectious diseases. Additionally, the use of N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 in combination with other therapeutics may be explored to enhance its efficacy and reduce potential side effects.

Synthesemethoden

N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 can be synthesized using a multistep process starting from 3,4-dimethylbenzoic acid. The first step involves the conversion of 3,4-dimethylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-chloro-5-nitroaniline in the presence of a base to obtain 2-chloro-5-nitro-N-(3,4-dimethylphenyl)benzamide. The nitro group is then reduced using hydrogen gas and palladium on carbon catalyst to obtain 2-chloro-N-(3,4-dimethylphenyl)benzamide. The final step involves the acylation of the amine group using butyric anhydride to obtain N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082.

Wissenschaftliche Forschungsanwendungen

N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and infectious diseases. The compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of various genes that play a role in inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by N-[5-(butyrylamino)-2-chlorophenyl]-3,4-dimethylbenzamide 11-7082 has been shown to suppress the growth of cancer cells and enhance the sensitivity of cancer cells to chemotherapy. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-4-5-18(23)21-15-8-9-16(20)17(11-15)22-19(24)14-7-6-12(2)13(3)10-14/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPFKERKHWNVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(butanoylamino)-2-chlorophenyl]-3,4-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.